molecular formula C18H16BrN5O2 B10984976 4-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one

4-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one

Katalognummer: B10984976
Molekulargewicht: 414.3 g/mol
InChI-Schlüssel: AOGOWGQWZXXFRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazole-based heterocyclic molecule featuring a 4-bromophenyl substituent at the 1-position of the pyrazole ring, a 1H-pyrrol-1-yl group at the 5-position, and a piperazin-2-one moiety linked via a carbonyl group at the 4-position. The piperazin-2-one group introduces a constrained cyclic amide structure, which may influence solubility and metabolic stability compared to linear piperazine analogs .

Eigenschaften

Molekularformel

C18H16BrN5O2

Molekulargewicht

414.3 g/mol

IUPAC-Name

4-[1-(4-bromophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperazin-2-one

InChI

InChI=1S/C18H16BrN5O2/c19-13-3-5-14(6-4-13)24-17(22-8-1-2-9-22)15(11-21-24)18(26)23-10-7-20-16(25)12-23/h1-6,8-9,11H,7,10,12H2,(H,20,25)

InChI-Schlüssel

AOGOWGQWZXXFRJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC(=O)N1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N4C=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Pyrazole Core

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid:

  • Step 1 : 4-Bromophenylhydrazine reacts with ethyl 3-(1H-pyrrol-1-yl)prop-2-enoate under acidic conditions (HCl, ethanol, reflux) to yield ethyl 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate.

  • Step 2 : Saponification with NaOH in aqueous THF converts the ester to the carboxylic acid.

Key Data:

Reaction StepConditionsYield
CyclocondensationHCl, ethanol, reflux, 12 h78%
Saponification2 M NaOH, THF/H₂O (3:1), 50°C, 4 h92%

Functionalization of the Pyrazole

The 1H-pyrrol-1-yl group is introduced via Pd-catalyzed coupling. For example, Suzuki-Miyaura coupling of a boronic ester with 1H-pyrrole-1-boronic acid under Pd(PPh₃)₄ catalysis achieves regioselective substitution.

Synthesis of Piperazin-2-one

Lactam Formation via Cyclization

Piperazin-2-one is synthesized from N-Boc-ethylenediamine through:

  • Step 1 : Boc protection of ethylenediamine.

  • Step 2 : Cyclization using triphosgene in dichloromethane to form the lactam ring.

  • Step 3 : Acidic deprotection (TFA/DCM) yields piperazin-2-one.

Key Data:

Reaction StepConditionsYield
CyclizationTriphosgene, DCM, 0°C → RT, 6 h85%
DeprotectionTFA/DCM (1:1), 2 h95%

Coupling of Fragments via Amide Bond

Activation of the Carboxylic Acid

The pyrazole-4-carboxylic acid is activated as an acid chloride using oxalyl chloride (2 equiv) in anhydrous DMF at 0°C.

Amide Bond Formation

The acid chloride reacts with piperazin-2-one in the presence of Et₃N (3 equiv) in THF at 25°C for 12 h.

Key Data:

ParameterValue
SolventTHF
BaseEt₃N (3 equiv)
Temperature25°C
Time12 h
Yield88%

Optimization and Challenges

Regioselectivity in Pyrazole Synthesis

Competing pathways during cyclocondensation may yield regioisomers. Using bulky solvents (e.g., toluene) and low temperatures (-10°C) improves selectivity for the 1,4,5-trisubstituted pyrazole.

Lactam Stability

Piperazin-2-one is prone to ring-opening under basic conditions. Conducting coupling reactions in aprotic solvents (THF, DCM) minimizes degradation.

Alternative Synthetic Routes

One-Pot Sequential Coupling

A patent describes a one-pot method where in situ-generated piperazin-2-one reacts directly with the pyrazole acid chloride, eliminating intermediate isolation steps. This approach reduces purification losses but requires stringent stoichiometric control.

Solid-Phase Synthesis

Immobilizing the piperazin-2-one on Wang resin enables iterative coupling and washing, achieving 76% yield with >99% purity .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-{[1-(4-Bromphenyl)-5-(1H-Pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-on hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder krebshemmenden Eigenschaften.

    Medizin: Erforscht auf sein potenzielles Einsatzgebiet in der Arzneimittelentwicklung, insbesondere zur gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.

    Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-{[1-(4-Bromphenyl)-5-(1H-Pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-on hängt von seiner jeweiligen Anwendung ab. In der medizinischen Chemie kann es durch Bindung an bestimmte molekulare Zielstrukturen wie Enzyme oder Rezeptoren wirken und deren Aktivität modulieren. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext und der Art des Ziels ab.

Wissenschaftliche Forschungsanwendungen

Key Synthetic Pathways

  • Formation of Piperazine Derivatives : Piperazine is commonly reacted with appropriate carbonyl compounds to form substituted piperazines.
  • Introduction of Pyrazole Moiety : The pyrazole ring is synthesized via cyclization reactions involving hydrazones or hydrazides.

Biological Activities

Research has indicated that 4-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one possesses various biological activities, including:

Antitumor Activity

Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated its anti-glioma activity, revealing that certain derivatives reduced cell viability in glioblastoma multiform cells significantly .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. It has been tested against several bacterial strains, including antibiotic-resistant pathogens, demonstrating inhibitory effects that could be leveraged in treating infections .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies highlight the effectiveness of 4-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one in various applications:

StudyApplicationFindings
Da Silva et al. (2020)AntitumorDemonstrated potent cytotoxicity against glioblastoma cells with IC50 values indicating significant effectiveness .
Foroumadi et al. (2020)AntimicrobialExhibited inhibitory effects on Helicobacter pylori strains, showcasing potential for treating gastric infections .
Unpublished ResearchAnti-inflammatorySuggested reduction in inflammatory markers in vitro, indicating further exploration for therapeutic use .

Wirkmechanismus

The mechanism of action of 4-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The structural uniqueness of the target compound lies in its combination of substituents. Below is a comparative analysis with structurally related pyrazole derivatives:

Compound Name Key Substituents Structural Differences References
Target Compound : 4-{[1-(4-Bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one 4-Bromophenyl, 1H-pyrrol-1-yl, piperazin-2-one Reference compound for comparison.
Ethyl (S)-2-[[[1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl]amino]propanoate Phenyl (instead of 4-bromophenyl), ester group Lack of bromine reduces electron-withdrawing effects; ester may alter metabolic stability.
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl derivatives 3-Chlorophenyl, 4-methoxyphenyl Chlorine and methoxy groups modulate electronic and steric properties.
2-(1-(4-(4-Bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole Thiazole and benzoxazole rings Thiazole introduces sulfur-based interactions; benzoxazole affects planarity.
1-(4-Ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl derivatives 4-Ethylphenyl, spiro or piperidine groups Ethyl group increases hydrophobicity; spiro structures alter conformational flexibility.

Key Observations:

  • Electron-withdrawing groups (e.g., bromine in the target compound) enhance binding to electron-rich biological targets compared to phenyl or ethyl groups .
  • Heterocyclic appendages (e.g., thiazole in ) introduce additional hydrogen-bonding or π-π stacking interactions .
  • Piperazin-2-one vs. linear piperazine : The cyclic amide in the target compound may reduce basicity and improve metabolic stability compared to unmodified piperazines .

Implications for the Target Compound:

  • The 4-bromophenyl group may enhance anti-inflammatory or antimicrobial activity by improving target binding .
  • The piperazin-2-one group could reduce toxicity compared to unmodified piperazines, which often exhibit off-target receptor interactions .

Characterization:

  • X-ray crystallography (using SHELX programs ) confirmed structures of related compounds.
  • Spectroscopy : ¹H/¹³C NMR and IR data for analogs in –5 validated substituent positions.

Biologische Aktivität

The compound 4-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one is a notable derivative in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, structural characteristics, and various biological activities associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperazine derivatives with pyrazole and pyrrole components. The presence of the bromophenyl and pyrrole moieties is significant, as these groups are known to enhance biological activity. The molecular structure can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the integrity of the synthesized compound and its functional groups.

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives, where compounds similar to 4-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one have demonstrated significant inhibitory effects against various cancer cell lines. For instance, it has been shown to inhibit BRAF(V600E) and EGFR pathways, crucial in cancer proliferation and survival .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Research indicates that pyrazole derivatives possess broad-spectrum antibacterial and antifungal properties. For example, studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .

Anxiolytic Activity

In behavioral studies, related piperazine derivatives have shown anxiolytic-like effects in animal models. These compounds were evaluated using tests such as the elevated plus maze and light-dark box tests, indicating potential applications in treating anxiety disorders .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of pyrazole derivatives in MCF-7 (breast cancer) and MDA-MB-231 cell lines. The results indicated that compounds with bromine substituents exhibited enhanced cytotoxicity compared to their counterparts without halogen substitutions. The combination of these compounds with doxorubicin yielded a synergistic effect, suggesting their potential in combination therapies for breast cancer treatment .

Case Study 2: Antimicrobial Activity Assessment

Another study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results demonstrated that the tested compounds significantly inhibited bacterial growth, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Data Tables

Activity Type Compound Activity Observed Reference
Antitumor4-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-oneInhibition of BRAF(V600E), EGFR
AntimicrobialVarious Pyrazole DerivativesEffective against Gram-positive/negative bacteria
AnxiolyticPiperazine Derivative Similar to Target CompoundAnxiolytic-like effects in mice

Q & A

Basic: What are the optimized synthetic routes for preparing 4-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Pyrazole Core Formation : Cyclocondensation of substituted hydrazines with diketones (e.g., ethyl acetoacetate) under reflux in ethanol .

Pyrrole Substitution : Introduce 1H-pyrrol-1-yl via nucleophilic substitution or Suzuki coupling .

Piperazinone Conjugation : Carbonyl linkage to the piperazin-2-one ring using coupling agents like EDCI/HOBt in DMF .

Purification : Flash chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Key Considerations : Optimize reaction temperature (80–120°C) and catalyst (e.g., Cu(I) for cross-coupling) to improve yields (typically 22–86%) .

Advanced: How can structural contradictions in X-ray diffraction (XRD) and NMR data be resolved for this compound?

Methodological Answer:

XRD Validation : Confirm the pyrazole-pyrrole dihedral angle (e.g., 15–25°) and piperazinone conformation .

NMR Correlation : Compare experimental 1H^1H NMR shifts (e.g., carbonyl proton at δ 10.2–10.5 ppm) with DFT-calculated values .

Dynamic Effects : Use variable-temperature NMR to assess rotational barriers of the piperazinone ring .
Case Study : In , XRD resolved ambiguities in pyrazole substituent orientation that NMR alone could not .

Advanced: What pharmacological assays are suitable for evaluating its σ receptor antagonism?

Methodological Answer:

In Vitro Binding :

  • σ₁ Receptor : Competitive binding assays using 3H^3H-(+)-Pentazocine in guinea pig brain membranes (IC₅₀ < 100 nM) .
  • σ₂ Receptor : 3H^3H-DTG displacement in rat liver membranes .

Functional Assays :

  • Calcium flux assays in HEK-293 cells expressing human σ₁ receptors .

Selectivity : Cross-test against opioid and dopamine receptors to rule off-target effects .

Advanced: How to design structure-activity relationship (SAR) studies for analogs with improved metabolic stability?

Methodological Answer:

Substitution Strategy :

  • Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic resistance .
  • Modify the pyrrole ring to 2-thiophene for reduced CYP450 oxidation .

In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with σ₁ receptor residues (e.g., Glu172, Tyr173) .

In Vitro Stability : Incubate analogs with human liver microsomes (HLM) and monitor parent compound degradation via LC-MS .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

IR Spectroscopy : Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹) and NH bands (piperazinone at 3200–3300 cm⁻¹) .

NMR Analysis :

  • 1H^1H: Aromatic protons (δ 7.2–8.1 ppm), pyrrole protons (δ 6.5–7.0 ppm) .
  • 13C^{13}C: Carbonyl carbons (δ 165–175 ppm) .

Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How to address low aqueous solubility in formulation for in vivo studies?

Methodological Answer:

Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin complexes (e.g., HP-β-CD) .

Solid Dispersion : Spray-dry with PVP-K30 to enhance dissolution rate .

Prodrug Strategy : Introduce phosphate or hemisuccinate groups to the piperazinone nitrogen .

Advanced: How to resolve contradictory cytotoxicity data across cancer cell lines?

Methodological Answer:

Assay Standardization :

  • Use identical incubation times (48–72 hrs) and concentrations (1–100 µM) across cell lines .
  • Normalize data to positive controls (e.g., doxorubicin for IC₅₀ comparison) .

Mechanistic Studies :

  • Flow cytometry to assess apoptosis (Annexin V/PI staining) vs. cell cycle arrest (propidium iodide) .

Resistance Profiling : Test in P-glycoprotein-overexpressing cells (e.g., MCF-7/ADR) to identify efflux pump involvement .

Basic: What computational methods predict its photophysical properties (e.g., fluorescence)?

Methodological Answer:

TD-DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and compute excited states in polar solvents (e.g., DMSO) .

Solvatochromism Analysis : Compare experimental emission maxima (e.g., 356 nm in DMSO) with computed λem .

Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to correlate with observed Stokes shifts .

Advanced: How to evaluate in vivo pharmacokinetics and toxicity?

Methodological Answer:

Rodent PK Studies :

  • Intravenous/oral dosing (5–10 mg/kg) with plasma sampling over 24 hrs (LC-MS/MS quantification) .
  • Calculate AUC, t1/2, and bioavailability .

Toxicology :

  • Acute toxicity (OECD 423): Single dose (300 mg/kg) in mice, monitor for 14 days .
  • Subchronic study: 28-day repeat dosing (50 mg/kg/day) with histopathology .

Advanced: How to troubleshoot low yields during scale-up synthesis?

Methodological Answer:

Reaction Monitoring : Use in-situ FTIR or HPLC to detect intermediates and optimize stoichiometry .

Byproduct Mitigation :

  • Add molecular sieves to absorb water in coupling steps .
  • Replace THF with 2-MeTHF for better temperature control .

Crystallization Optimization : Use anti-solvent (n-heptane) addition under controlled cooling (1°C/min) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.